3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chlorideCommon reagents used in these steps include tert-butoxycarbonyl chloride, ethyl chloroformate, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal an active amine, which can then participate in various biochemical reactions. The ethoxy group and benzoic acid moiety also contribute to the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid: Unique due to its specific functional groups and structural arrangement.
tert-Butoxycarbonyl-protected amino acids: Similar in having the Boc-protected amino group but differ in the core structure.
Benzoic acid derivatives: Share the benzoic acid core but vary in the substituents attached to the ring.
Uniqueness
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is unique due to the combination of its Boc-protected amino group, ethoxy linkage, and benzoic acid core. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDOEOJULNJMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.